molecular formula C15H15ClF3N3O B2586929 2-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide CAS No. 1036694-57-1

2-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide

Cat. No. B2586929
CAS RN: 1036694-57-1
M. Wt: 345.75
InChI Key: GFADGUUASOWHQT-UHFFFAOYSA-N
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Description

The compound “2-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide” is a complex organic molecule. It contains a trifluoromethyl group, which is a common motif in many pharmaceutical and agrochemical compounds . The compound also contains a chloro group and an amino group attached to a phenyl ring, and a cyano group attached to a cyclopropyl group .


Synthesis Analysis

The synthesis of this compound involves several steps. One disclosed process involves reacting a precursor compound with 4-chloro-3-trifluoromethylphenyl isocyanate in a nonchlorinated organic solvent . The reaction is carried out at a temperature between 20°C and 60°C, and the reaction temperature does not exceed 70°C . The resulting compound is then reacted with p-toluenesulfonic acid in a polar solvent at a reaction temperature from 40°C up to the reflux temperature of the solvent .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of several functional groups. The trifluoromethyl group is a strong electron-withdrawing group, which can significantly affect the electronic properties of the molecule. The presence of the amino group and the cyano group can also contribute to the reactivity of the molecule .


Chemical Reactions Analysis

The compound can undergo various chemical reactions due to the presence of multiple reactive groups. For example, the amino group can participate in nucleophilic substitution reactions, and the trifluoromethyl group can undergo various transformations .

Future Directions

The future directions for this compound could involve further exploration of its potential applications in pharmaceutical and agrochemical industries. Given the presence of the trifluoromethyl group, which is a common feature in many active pharmaceutical and agrochemical ingredients, this compound could be a valuable starting point for the development of new drugs or pesticides .

properties

IUPAC Name

2-[4-chloro-3-(trifluoromethyl)anilino]-N-(1-cyano-1-cyclopropylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClF3N3O/c1-14(8-20,9-2-3-9)22-13(23)7-21-10-4-5-12(16)11(6-10)15(17,18)19/h4-6,9,21H,2-3,7H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFADGUUASOWHQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)(C1CC1)NC(=O)CNC2=CC(=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide

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